N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide
Overview
Description
“N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide” (NAC) is an organic compound that belongs to the benzenesulfonamide family . It is a colorless, odorless crystalline solid and appears as a white powder . It serves as a reagent in organic synthesis and a catalyst in chemical reactions, while also contributing as a preservative, disinfectant, and buffering agent .
Molecular Structure Analysis
The molecular formula of NAC is C10H10ClNO5S . The molecular weight is 291.71 . The structure is consistent with the proton NMR spectrum .Chemical Reactions Analysis
NAC is capable of slowly releasing nitroxyl (HNO) by simple, non-enzymatic hydrolysis . Release of nitric oxide (NO) was not seen . It is speculated to function as an antioxidant and anti-inflammatory agent . It has exhibited inhibitory effects on specific enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .Physical And Chemical Properties Analysis
NAC is a colorless, odorless crystalline solid . It exhibits water solubility . It appears as a white powder and forms clear colorless solution at 10 mg plus 1.0 ml of chloroform .Scientific Research Applications
Synthesis and Chemical Structure
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has been studied for its efficient synthesis methods and chemical structure analysis. A notable study by Kobkeatthawin et al. (2017) highlighted a one-pot synthesis method under base conditions, resulting in excellent yields and high purity. The chemical structure was elucidated using various spectroscopic techniques, revealing a V-shaped molecule with distinct dihedral angles and hydrogen bonding in its crystal packing (Kobkeatthawin et al., 2017).
Potential Therapeutic Applications
Research has explored the potential of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide derivatives in therapeutic applications. For instance, Abbasi et al. (2019) synthesized a series of derivatives and evaluated their inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 Diabetes. They found moderate inhibitory effects against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).
Biochemical Characteristics
The biochemical characteristics of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide-related compounds have been a subject of study. Duffel et al. (1986) investigated N-methylacetazolamide, a related compound, for its effect on intraocular pressure and its interaction with carbonic anhydrase. They found that it acts as a competitive inhibitor of carbonic anhydrase, which could have implications for ocular health (Duffel et al., 1986).
Analytical Applications
The compound has also been studied for its analytical applications. Mahadevappa et al. (1981) used sodium N-chlorobenzenesulfonamide (a related compound) as an analytical reagent for estimating indigocarmine in solution, demonstrating its utility in analytical chemistry (Mahadevappa et al., 1981).
Structural Studies
Further studies on structural features have been conducted. Nikonov et al. (2019) prepared derivatives of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide and analyzed their structures through X-ray single-crystal analysis and DFT calculations, contributing to a deeper understanding of their molecular configurations (Nikonov et al., 2019).
Role as COX-2 Inhibitors
Research by Chen et al. (2005) on N-Acetyl-2-carboxybenzenesulfonamide, a structurally related compound, demonstrated its potential as a cyclooxygenase-2 (COX-2) inhibitor, suggesting potential applications in anti-inflammatory and analgesic treatments (Chen et al., 2005).
properties
IUPAC Name |
[acetyl-(4-chlorophenyl)sulfonylamino] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYBSWWLKXEDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350910 | |
Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide | |
CAS RN |
142867-52-5 | |
Record name | N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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